molecular formula C17H12BrNO3 B1666724 Naphthol AS-BI CAS No. 1237-75-8

Naphthol AS-BI

Cat. No. B1666724
CAS RN: 1237-75-8
M. Wt: 372.2 g/mol
InChI Key: GGZWBSAHVQMQII-UHFFFAOYSA-N
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Description

Naphthol AS-BI (7-Bromo-3-hydroxy-2-naphtho-o-anisidine) is a substituted naphthol . It can be used as a substrate to determine alkaline and acid phosphatase . It is also used to determine the activity of acid phosphatase in single cells .


Molecular Structure Analysis

Naphthol AS-BI is a substituted naphthol . The type and position of a substituent influence the reactivity and properties . Some molecules could exhibit intramolecular O–H–O interactions .


Chemical Reactions Analysis

Naphthol AS-BI phosphate is converted to Naphthol AS-BI (N-ASBI) which displays excitation/emission spectra of 405/515 nm, respectively . The type and position of a substituent on 1-naphthols influence the reactivity and properties .


Physical And Chemical Properties Analysis

Naphthols are typically solid at room temperature, with varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .

Scientific Research Applications

  • Cytochemical Technique Development : Naphthol AS-BI has been utilized in the development of cytochemical techniques for enzyme demonstration. For instance, it was used in a method for the in situ demonstration of β-glucuronidase, with the compound showing effective staining properties in rat liver and kidney samples (Hayashi, Nakajima, & Fishman, 1964).

  • Study of Cytotoxic and Genotoxic Effects : Research has investigated the cytotoxic and genotoxic effects of naphthalene and its metabolites, including 1-naphthol, on human lymphocytes. These studies aimed to understand the impacts of these substances on cell toxicity and DNA fragmentation (Kapuci, Ulker, Gurkan, & Alpsoy, 2014).

  • Enzymatic Studies : Naphthol AS-BI β-d-glucosiduronic acid, a compound related to Naphthol AS-BI, was synthesized and used as a substrate in enzymatic studies, specifically for β-glucuronidase. Its stability and effectiveness as a substrate for biochemical and histochemical applications were demonstrated (Fishman, Nakajima, Anstiss, & Green, 1964).

  • Histochemical Demonstration : Naphthol AS-BI has been used in histochemical demonstrations of enzymes such as N-acetyl-β-glucosaminidase. This application shows the compound's relevance in visualizing enzyme activity in tissues (Hayashi, 1965).

  • Study of Acid Phosphatase : The use of naphthol AS/BI phosphate as a substrate for biochemical assays of acid phosphatase in mouse kidney was explored, highlighting its potential application in kinetic studies of enzymatic activity (Maggi & Chng, 2004).

  • Exploring Environmental Impact : Naphthol AS-BI derivatives have been studied for their environmental impact, such as the effects on estuarine bivalve Scrobicularia exposed to 1-naphthol, a derivative of Naphthol AS-BI. These studies help understand the environmental implications of such compounds (Akberali, Trueman, Black, & Hewitt, 1982).

Safety And Hazards

Naphthol AS-BI is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and may spread in water systems .

Future Directions

Naphthol AS-BI has potential applications in the detection of alkaline phosphatase-labeled cells . It produces an intense red product that is insoluble in alcohols as well as aqueous solutions and is compatible with a range of histochemical stains . This could stimulate researchers to design new strategies for the further exploitation of Naphthol AS-BI .

properties

IUPAC Name

7-bromo-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-23-17-5-3-2-4-15(17)20-18(22)14-9-12-8-13(19)7-6-11(12)10-16(14)21/h2-10,21H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEINYQEXWLMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061637
Record name 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-
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Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-BI

CAS RN

1237-75-8
Record name 7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
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Record name Naphthol AS-BI
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Record name 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-
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Record name 2-Naphthalenecarboxamide, 7-bromo-3-hydroxy-N-(2-methoxyphenyl)-
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Record name 6-bromo-2-hydroxy-N-o-hydroxyphenylnaphthalene-3-carboxamide
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Record name Naphthol AS-BI
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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